molecular formula C13H15NO4 B152456 (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid CAS No. 78553-51-2

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Cat. No.: B152456
CAS No.: 78553-51-2
M. Wt: 249.26 g/mol
InChI Key: DGEZDWGCGXHLEW-NSHDSACASA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a chiral amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions during chain elongation. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
  • (S)-2-(((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is unique due to its specific structural features, including the chiral center and the benzyloxycarbonyl protecting group. This combination of features makes it particularly useful in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZDWGCGXHLEW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472393
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78553-51-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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